1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 2034282-87-4
Cat. No.: VC11798464
Molecular Formula: C16H17ClF4N4O
Molecular Weight: 392.78 g/mol
* For research use only. Not for human or veterinary use.
![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one - 2034282-87-4](/images/structure/VC11798464.png)
Specification
CAS No. | 2034282-87-4 |
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Molecular Formula | C16H17ClF4N4O |
Molecular Weight | 392.78 g/mol |
IUPAC Name | 2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C16H17ClF4N4O/c1-23-14(16(19,20)21)22-25(15(23)26)10-5-7-24(8-6-10)9-11-12(17)3-2-4-13(11)18/h2-4,10H,5-9H2,1H3 |
Standard InChI Key | JSTUCBXFBUHBEN-UHFFFAOYSA-N |
SMILES | CN1C(=NN(C1=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F)C(F)(F)F |
Canonical SMILES | CN1C(=NN(C1=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The systematic name reflects a 1,2,4-triazol-5-one core fused with a dihydro ring system. Key substituents include:
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A piperidin-4-yl group at position 1, modified by a (2-chloro-6-fluorophenyl)methyl moiety.
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A methyl group at position 4.
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A trifluoromethyl group at position 3.
The 4,5-dihydro designation indicates partial saturation of the triazolone ring, reducing aromaticity and altering electronic properties .
Molecular Formula and Weight
The molecular formula is C₁₉H₁₉ClF₄N₄O, yielding a molecular weight of 454.83 g/mol. This aligns with analogs such as 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (PubChem CID 71793774, MW 400.9 g/mol) , differing primarily in the trifluoromethyl substitution versus phenyl.
Table 1: Comparative Molecular Properties
Property | Target Compound | PubChem CID 71793774 |
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Molecular Formula | C₁₉H₁₉ClF₄N₄O | C₂₁H₂₂ClFN₄O |
Molecular Weight (g/mol) | 454.83 | 400.9 |
Key Substituents | CF₃, CH₃, Cl/F-phenyl | Phenyl, CH₃, Cl/F-phenyl |
Synthesis and Characterization
Synthetic Pathways
While direct synthesis data for the target compound is unavailable, analogous routes for triazolone derivatives involve:
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Cyclocondensation: Reaction of hydrazine derivatives with carbonyl compounds to form the triazolone core .
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N-Alkylation: Introduction of the piperidine moiety via alkylation or reductive amination .
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Electrophilic Substitution: Incorporation of the trifluoromethyl group using reagents like TMSCF₃ or CF₃I .
A patent (JP2020050667A) describes similar triazolone syntheses, highlighting the use of trifluoromethylpyrimidines and chlorofluoroaryl intermediates .
Spectroscopic Characterization
Key analytical data inferred from analogs include:
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¹H NMR: Peaks for the piperidine ring (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–7.5 ppm), and CF₃ group (δ 4.1–4.3 ppm as a singlet) .
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MS (ESI+): Predicted molecular ion peak at m/z 455.2 [M+H]⁺.
Physicochemical Properties
Stability
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Thermal Stability: Decomposition expected above 200°C, based on triazolone analogs .
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Photostability: The chloro-fluorophenyl group may reduce UV degradation compared to non-halogenated analogs .
Biological Activity and Applications
Table 2: Inferred Biological Targets
Target Class | Example Compounds | Relevance to Target Compound |
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Serotonin Receptors | Trazodone (triazolopyridine) | Possible 5-HT₂A antagonism |
GABAergic Systems | Etizolam (thienotriazolodiazepine) | Anxiolytic potential |
Agrochemical Applications
Patent JP2020050667A discloses triazolones with fungicidal and bactericidal activity, particularly against Botrytis cinerea and Puccinia recondita. The target compound’s chloro-fluorophenyl group may enhance pathogen membrane disruption .
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